molecular formula C6H9NO B1603100 2-Formylpentanenitrile CAS No. 63744-92-3

2-Formylpentanenitrile

Cat. No.: B1603100
CAS No.: 63744-92-3
M. Wt: 111.14 g/mol
InChI Key: VUXYPZAXIFRMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formylpentanenitrile (C₆H₇NO) is an organic compound featuring both a nitrile (–CN) and an aldehyde (–CHO) functional group on a pentane backbone. The molecule’s reactivity is governed by these groups: the aldehyde is highly electrophilic, participating in nucleophilic additions (e.g., Grignard reactions or condensations), while the nitrile group can undergo hydrolysis to carboxylic acids or serve as a precursor in cyanation reactions. Its bifunctional nature makes it a versatile intermediate in synthetic organic chemistry, particularly in pharmaceuticals and agrochemical synthesis. However, its instability under oxidative conditions (common for aldehydes) limits its direct applications .

Properties

IUPAC Name

2-formylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-6(4-7)5-8/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXYPZAXIFRMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624294
Record name 2-Formylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-92-3
Record name 2-Formylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Physical Properties of Positional Isomers

Compound Boiling Point (°C) Solubility (g/100 mL H₂O) Stability (Oxidative)
This compound ~180–190 (est.) 0.5–1.0 Low
3-Formylpentanenitrile ~170–180 (est.) 0.8–1.2 Moderate
2-Cyanopentanal ~165–175 (est.) 1.2–1.5 Very Low

Note: Exact experimental data are scarce; values are estimated based on analogous compounds.

2.2 Functional Group Variants
  • 2-(Methylamino)pentanenitrile: Replacing the aldehyde with a methylamino (–NHCH₃) group eliminates electrophilic reactivity but introduces nucleophilic character. This derivative is more thermally stable and finds use in peptide-mimetic syntheses .
  • 2-Acetylpentanenitrile : Substituting the aldehyde with a ketone (–COCH₃) improves oxidative stability but reduces electrophilicity, slowing condensations.

Table 2: Reactivity Comparison

Compound Electrophilicity (Aldehyde/Ketone) Nucleophilicity (Nitrile) Thermal Stability
This compound High Moderate Low
2-(Methylamino)pentanenitrile None High High
2-Acetylpentanenitrile Moderate Moderate Moderate
2.3 Alkyl-Substituted Nitriles
  • 2-Methylpentanenitrile : The absence of an aldehyde simplifies the molecule, enhancing volatility (bp ~160°C) but limiting utility in multi-step syntheses.
  • Valeronitrile (Pentanenitrile) : A parent nitrile lacking substituents, it is primarily used as a solvent or intermediate for alkylation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.